molecular formula C14H14N2OS B11651056 2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

Cat. No.: B11651056
M. Wt: 258.34 g/mol
InChI Key: SGEUZDDPQJFNMC-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a cyclopenta[d]pyrimidine core with a benzylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with a benzylsulfanyl-substituted pyrimidine. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced derivatives.

    Substitution: Various substituted cyclopenta[d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can modulate signaling pathways related to inflammation and cancer cell proliferation by targeting key proteins and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLSULFANYL)-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylsulfanyl group can undergo various modifications, making it a versatile scaffold for drug development and material science applications.

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

2-benzylsulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C14H14N2OS/c17-13-11-7-4-8-12(11)15-14(16-13)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,15,16,17)

InChI Key

SGEUZDDPQJFNMC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)SCC3=CC=CC=C3

Origin of Product

United States

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